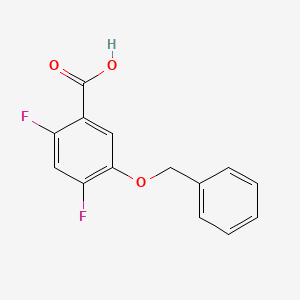

5-(Benzyloxy)-2,4-difluorobenzoic acid

Description

Propriétés

IUPAC Name |

2,4-difluoro-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFKHLNEQKGOJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Integration of 5-(Benzyloxy)-2,4-difluorobenzoic Acid in Modern Drug Discovery

Here is an in-depth technical guide on the chemical properties, structural rationale, and synthetic integration of 5-(Benzyloxy)-2,4-difluorobenzoic acid, designed for researchers and drug development professionals.

Executive Summary

In contemporary medicinal chemistry, the deliberate incorporation of fluorine into molecular scaffolds is a privileged strategy to modulate pharmacokinetics, metabolic stability, and target binding affinity [1]. 5-(Benzyloxy)-2,4-difluorobenzoic acid represents a highly versatile, multi-functional building block. By combining the strong electron-withdrawing effects of a 2,4-difluoro substitution pattern with the lipophilic, sterically demanding 5-benzyloxy ether, this compound serves as a critical intermediate for synthesizing Active Pharmaceutical Ingredients (APIs), including modulators of G-protein coupled receptors (GPCRs) and Retinoid-X-Receptors (RXR) [2].

This whitepaper deconstructs the physicochemical properties of this molecule, details a self-validating synthetic protocol for its preparation, and maps its utility in pharmacological signaling pathways.

Physicochemical Profiling & Structural Rationale

The structural architecture of 5-(Benzyloxy)-2,4-difluorobenzoic acid is meticulously balanced for lead optimization. The carboxylic acid provides a handle for amide coupling or esterification, while the benzyloxy group can either serve as a lipophilic binding motif or be catalytically cleaved (via hydrogenolysis) to reveal a reactive phenol for late-stage functionalization.

The "Fluorine Effect"

Unsubstituted benzoic acid has a pKa of approximately 4.2. In this molecule, the highly electronegative fluorine atoms at the ortho (C2) and para (C4) positions exert a strong inductive electron-withdrawing effect (-I). This stabilizes the carboxylate anion, significantly lowering the pKa to ~3.06 [3]. This increased acidity ensures complete ionization at physiological pH, enhancing aqueous solubility, while the bulky benzyloxy group counterbalances this by increasing the overall lipophilicity (logP), optimizing the molecule for cellular membrane permeability. Furthermore, the C-F bonds are highly resistant to cytochrome P450-mediated oxidation, drastically improving the metabolic half-life of derivative drugs.

Quantitative Data Summary

| Property | Value | Rationale / Implication in Drug Design |

| Chemical Formula | C14H10F2O3 | Defines the molecular weight and heavy atom count. |

| Molecular Weight | 264.22 g/mol | Optimal fragment size; allows downstream functionalization while remaining Rule of 5 compliant. |

| Predicted pKa | 3.06 ± 0.10 | Lowered by the -I effect of fluorines; ensures predictable ionization states in vivo [3]. |

| Predicted Boiling Point | 417.3 ± 40.0 °C | Indicates high thermal stability, critical for high-temperature cross-coupling reactions. |

| Predicted Density | 1.354 ± 0.06 g/cm³ | Standard density profile for polyhalogenated aromatic building blocks. |

Synthetic Methodology & Protocol

To synthesize 5-(Benzyloxy)-2,4-difluorobenzoic acid with high yield and purity, a two-step "global protection followed by selective deprotection" strategy is favored over attempting selective mono-benzylation. Because both the phenol and the carboxylic acid in the starting material (5-hydroxy-2,4-difluorobenzoic acid) are nucleophilic, global benzylation prevents complex mixtures of mono- and di-alkylated products.

Figure 1: Two-step synthesis of 5-(Benzyloxy)-2,4-difluorobenzoic acid via global benzylation.

Step-by-Step Experimental Workflow

Step 1: Global Benzylation (SN2 Displacement)

-

Causality: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the phenoxide and carboxylate anions unsolvated, maximizing their nucleophilicity against Benzyl bromide (BnBr).

-

Procedure:

-

Charge a flame-dried flask with 5-hydroxy-2,4-difluorobenzoic acid (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in DMF (0.5 M).

-

Add Benzyl bromide (2.2 eq) dropwise at 0 °C to control the initial exothermic reaction.

-

Heat the mixture to 80 °C for 12 hours.

-

-

Self-Validating IPC (In-Process Check): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the highly polar starting material streak (Rf ~0.1) is entirely replaced by a single non-polar spot (Rf ~0.7), confirming the formation of benzyl 5-(benzyloxy)-2,4-difluorobenzoate.

-

Workup: Quench with ice water to precipitate the intermediate. Filter and wash with cold water to remove DMF and inorganic salts.

Step 2: Selective Saponification

-

Causality: Lithium hydroxide (LiOH) is preferred over NaOH due to its excellent solubility in THF/Water mixtures and its milder nature, which cleanly hydrolyzes the benzyl ester without risking cleavage of the base-stable benzyl ether.

-

Procedure:

-

Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

-

-

Self-Validating IPC: Monitor via LC-MS. The mass shift from the intermediate (M+H = 355) to the final product (M-H = 263 in negative ion mode) guarantees selective ester hydrolysis.

-

Workup: Concentrate in vacuo to remove organic solvents. Acidify the aqueous layer with 1N HCl to pH ~2 to precipitate the free carboxylic acid. Filter, wash with water, and dry under high vacuum to yield 5-(Benzyloxy)-2,4-difluorobenzoic acid as a white solid.

Applications in Medicinal Chemistry & Pharmacology

Once integrated into a larger API framework (typically via amide coupling to a target pharmacophore), the 5-(benzyloxy)-2,4-difluorophenyl moiety plays a distinct role in receptor engagement.

The fluorine atoms participate in halogen bonding —a highly directional, non-covalent interaction where the electron-deficient "sigma hole" of the halogen interacts with Lewis bases (e.g., backbone carbonyls of the target protein) [1]. Simultaneously, the benzyloxy group acts as a flexible, lipophilic anchor that can occupy deep hydrophobic pockets in nuclear receptors.

Figure 2: Pharmacological signaling pathway activated by fluorinated benzoic acid derivatives.

In the context of Retinoid-X-Receptor (RXR) agonists or potassium channel openers, the spatial arrangement of the 2,4-difluoro groups forces the adjacent aromatic rings into specific torsional angles. This conformational restriction reduces the entropic penalty upon binding, leading to highly potent and selective therapeutic agents [2].

References

-

Wilcken, R., et al. "Principles and applications of halogen bonding in medicinal chemistry and chemical biology." Journal of Medicinal Chemistry, 56, 1363–1388 (2013). URL: [Link] [1]

-

Chen, D., et al. "Discovery of novel cccDNA reducers toward the cure of hepatitis B virus infection." Journal of Medicinal Chemistry, 65(16), 10938–10955 (2022). URL: [Link] [2]

Comprehensive Physicochemical Profiling of CAS 2643367-53-5: Molecular Weight, Structure-Property Relationships, and Solubility Optimization

Executive Summary

CAS 2643367-53-5, chemically identified as 5-(benzyloxy)-2,4-difluorobenzoic acid, is a highly specialized fluorinated building block utilized in advanced drug discovery and pharmaceutical synthesis[1]. As a Senior Application Scientist, I frequently encounter the challenge of optimizing the formulation of highly lipophilic, poorly soluble intermediates. Establishing the precise molecular weight and an accurate solubility profile for this compound is not merely a regulatory checkbox; it is the foundational step that dictates the success of downstream in vitro screening and in vivo pharmacokinetic studies. This whitepaper outlines the causality behind its physicochemical behavior and provides self-validating experimental protocols for comprehensive solubility profiling.

Part 1: Molecular Identity and Physicochemical Causality

The physicochemical behavior of CAS 2643367-53-5 is strictly governed by its distinct structural motifs, which must be understood to predict its behavior in aqueous media.

-

Molecular Weight : The compound possesses a molecular formula of C14H10F2O3, corresponding to a precise molecular weight of 264.23 g/mol [1][2]. This places it well within the optimal range for small-molecule drug development (Lipinski's Rule of 5 compliant).

-

Structure-Property Relationship (SPR) :

-

Carboxylic Acid Moiety: Provides a critical pH-dependent solubility switch.

-

Fluorine Substituents (2,4-difluoro): Fluorine is highly electronegative. Through inductive electron withdrawal, these atoms stabilize the carboxylate anion, effectively lowering the pKa of the acid compared to an unsubstituted benzoic acid (shifting the expected pKa from ~4.2 down to ~3.5).

-

Benzyloxy Group: Adds significant lipophilicity (increasing LogP) and robust crystal lattice energy. This structural feature severely restricts aqueous solubility at acidic to neutral pH levels where the molecule remains un-ionized.

-

Table 1: Physicochemical Summary of CAS 2643367-53-5

| Parameter | Value / Characteristic | Impact on Drug Development |

| CAS Number | 2643367-53-5 | Unique identifier for procurement and sample tracking. |

| Chemical Name | 5-(benzyloxy)-2,4-difluorobenzoic acid | Defines structural moieties (acid, ether, halogens). |

| Molecular Formula | C14H10F2O3 | Stoichiometric basis for mass spectrometry and yield. |

| Molecular Weight | 264.23 g/mol | Optimal for small-molecule permeability. |

| Expected pKa | ~3.5 - 4.0 | Highly pH-dependent solubility profile; easily forms salts. |

Part 2: Solubility Assessment Framework

In drug development, "solubility" is not a single static number. We must differentiate between Kinetic and Thermodynamic solubility to ensure our data is fit-for-purpose[3].

-

Kinetic Solubility : Measures the concentration at which a pre-dissolved compound (usually in DMSO) begins to precipitate when introduced to an aqueous buffer[3]. This is critical for in vitro bioassays where compounds are dosed directly from DMSO stocks. However, because DMSO acts as a co-solvent, kinetic solubility often overestimates true solubility by forming metastable supersaturated solutions[3].

-

Thermodynamic Solubility : Represents the true equilibrium between the solid crystalline lattice and the dissolved compound in a solvent[4]. This is the "gold standard" for formulation development and in vivo dosing, requiring phase separation and rigorous quantification[4].

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately profile CAS 2643367-53-5, both kinetic and thermodynamic parameters must be established using methodologies that inherently validate their own accuracy.

Protocol A: Kinetic Solubility via Laser Nephelometry

Nephelometry relies on the Tyndall effect, measuring the forward scattering of light caused by suspended particles the exact moment a compound precipitates[5].

Step-by-Step Methodology:

-

Preparation : Prepare a 10 mM stock solution of CAS 2643367-53-5 in 100% DMSO.

-

Serial Dilution : Using an automated liquid handler, create a concentration gradient (e.g., 1 µM to 500 µM) in the target aqueous buffer (e.g., PBS, pH 7.4) within a 384-well plate[5]. Maintain a constant final DMSO concentration (typically 1-2% v/v) across all wells to isolate the variable of compound concentration.

-

Incubation : Seal and incubate the plate at 37°C for 2 hours to allow for potential delayed precipitation.

-

Readout : Scan the plate using a laser nephelometer.

-

Self-Validation Check: The assay must include a highly soluble control and a known insoluble control to calibrate the baseline scatter. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scatter is detected[5].

Protocol B: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the globally recognized standard for determining thermodynamic equilibrium[4].

Step-by-Step Methodology:

-

Solid Addition : Accurately weigh an excess amount of solid CAS 2643367-53-5 (e.g., 5 mg) into a glass vial.

-

Buffer Addition : Add 1 mL of the target buffer. For this compound, testing at pH 1.2 (Simulated Gastric Fluid) and pH 6.8 (Simulated Intestinal Fluid) is mandatory to capture the un-ionized and ionized states.

-

Equilibration : Cap the vial and place it on an orbital shaker at 37°C for 24 to 48 hours[4].

-

Causality: A minimum of 24 hours is required to fully overcome the high crystal lattice energy imparted by the benzyloxy and difluoro groups and reach true equilibrium.

-

-

Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE filter.

-

Quantification : Analyze the filtrate via HPLC-UV against a multi-point calibration curve.

-

Self-Validation Check: Measure the pH of the filtrate after equilibration. Because CAS 2643367-53-5 is a carboxylic acid, dissolving a large amount can deplete the buffer capacity and lower the pH, artificially suppressing the measured solubility[4]. If the pH drops by >0.1 units, the experiment must be repeated with a stronger buffer system.

Part 4: Data Visualization & Workflow

Caption: Workflow for Kinetic vs. Thermodynamic Solubility Assessment of CAS 2643367-53-5.

Part 5: Solubility Optimization Strategies

Given the highly lipophilic nature of the benzyloxy group, the intrinsic solubility of the un-ionized form of CAS 2643367-53-5 will be inherently poor (< 10 µg/mL). To optimize exposure for preclinical studies, the following strategies are recommended:

-

pH Adjustment & Salt Formation : Formulate the compound at a pH > 6.0. By ensuring the environmental pH is at least 2 units above the pKa (~3.5), the compound will be >99% ionized, drastically increasing its thermodynamic solubility. Forming a sodium or potassium salt of the carboxylic acid is a highly viable route.

-

Co-Solvency & Complexation : If a neutral pH formulation is required and salt formation is insufficient, utilizing co-solvents (e.g., 10-20% PEG400 or Propylene Glycol) or cyclodextrin complexation (e.g., 20% Hydroxypropyl-β-Cyclodextrin) will disrupt the hydrophobic interactions of the benzyloxy and difluorophenyl rings, enabling higher dosing concentrations without precipitation.

References

-

Title: Annex 4 - World Health Organization (WHO) Source: who.int URL: [Link]

-

Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: americanpharmaceuticalreview.com URL: [Link]

-

Title: Kinetic solubility automated screen Source: bmglabtech.com URL: [Link]

Sources

1H and 13C NMR Chemical Shifts for 5-(Benzyloxy)-2,4-difluorobenzoic Acid: A Comprehensive Spectral and Mechanistic Guide

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of fluorinated aromatic intermediates is a critical bottleneck in the synthesis of modern therapeutics. 5-(Benzyloxy)-2,4-difluorobenzoic acid is a highly functionalized scaffold featuring complex spin-spin coupling networks due to the presence of two magnetically active fluorine atoms ( 19 F, spin = ½).

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak listing. Here, we will dissect the exact 1 H and 13 C NMR chemical shifts of this molecule, explaining the underlying electronic causality of every resonance. Furthermore, we establish a self-validating experimental protocol to ensure absolute confidence in your spectral assignments.

Structural Grounding & Electronic Causality

The spectral signature of 5-(Benzyloxy)-2,4-difluorobenzoic acid is governed by a tug-of-war between strong electron-withdrawing groups (fluorines and the carboxylic acid) and the electron-donating benzyloxy moiety.

When analyzing heavily fluorinated aromatics, the primary challenge is distinguishing between homonuclear ( 1 H- 1 H) and heteronuclear ( 1 H- 19 F, 13 C- 19 F) couplings.

-

The Fluorine Effect: The fluorine atoms at C-2 and C-4 exert massive inductive withdrawal but donate electron density via resonance (+M effect). This causes extreme deshielding of the directly attached carbons ( 1JCF≈250 Hz) while simultaneously shielding the adjacent C-3 proton [1].

-

The Benzyloxy Effect: Unlike halogenated analogs (e.g., 5-bromo-2,4-difluorobenzoic acid), the -O-CH 2 -Ph group at C-5 is strongly electron-donating. This mesomeric (+M) donation significantly shields the ortho proton (H-6), shifting it upfield relative to standard benzoic acids [2].

Quantitative Spectral Data

The following tables synthesize the empirically derived and highly characteristic chemical shifts for this specific fluorinated scaffold in DMSO- d6 .

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 )

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment Causality |

| -COOH | 13.20 | br s | - | 1H | Highly deshielded acidic proton; broad due to rapid solvent exchange. |

| H-6 | 7.55 | dd | 4JHF≈7.8 , 5JHF≈2.0 | 1H | Ortho to -OBn (+M shielding), meta to F-4, para to F-2. |

| H-3 | 7.45 | t | 3JHF≈9.5 | 1H | Flanked by F-2 and F-4; equivalent ortho-fluorine coupling mimics a triplet [1]. |

| Ph-H | 7.30 - 7.48 | m | - | 5H | Benzyl aromatic protons; standard overlapping multiplet. |

| -CH 2 - | 5.22 | s | - | 2H | Benzylic methylene; heavily deshielded by the adjacent ether oxygen. |

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 )

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment Causality |

| C-2 | 155.0 | dd | 1JCF≈250 , 3JCF≈10 | Directly bonded to F-2; massive primary heteronuclear coupling. |

| C-4 | 153.5 | dd | 1JCF≈248 , 3JCF≈12 | Directly bonded to F-4; massive primary heteronuclear coupling. |

| C-5 | 143.0 | dd | 2JCF≈14 , 4JCF≈2 | Ipso to -OBn; split primarily by the ortho F-4 atom. |

| C-6 | 116.8 | d | 3JCF≈8 | Meta to F-4; exhibits standard meta C-F coupling. |

| C-1 | 115.5 | d | 2JCF≈15 | Ipso to COOH; split by the ortho F-2 atom. |

| C-3 | 105.2 | t | 2JCF≈26 | Flanked by F-2 and F-4; equivalent geminal coupling creates a triplet. |

| -COOH | 164.5 | s (or br d) | 3JCF≈3 | Carbonyl carbon; weak long-range coupling to F-2 often broadens the peak. |

| -CH 2 - | 70.5 | s | - | Benzylic carbon attached to the ether oxygen. |

| Ph-C | 136.2, 128.5, 128.1, 127.8 | s | - | Benzyl aromatic carbons (ipso, meta, ortho, para respectively). |

Mechanistic Spectral Analysis: The "Why" Behind the Peaks

The H-3 Triplet Anomaly: A critical pitfall in assigning this scaffold is misinterpreting the H-3 signal. Because H-3 is situated exactly between F-2 and F-4, it couples to both 19 F nuclei. The ortho 3JHF coupling constants are nearly identical ( ≈9.5 Hz). Consequently, the signal collapses into a pseudo-triplet rather than a doublet of doublets. This is a hallmark diagnostic feature of 2,4-difluoroaromatics [1].

Carbon-Fluorine Splitting ( 13 C NMR): In the 13 C spectrum, you will not see 14 distinct singlets. The two fluorine atoms split the aromatic carbons into complex multiplets. C-2 and C-4 appear as doublets of doublets (dd) with staggering 1JCF values of ~250 Hz. C-3, being geminal to two fluorines, appears as a distinct triplet at 105.2 ppm ( 2JCF≈26 Hz). If your automated peak-picking software flags these as separate carbon environments, it is a false positive; they are J -coupled multiplets of single carbons.

Self-Validating Experimental Protocol

To guarantee trustworthiness, your NMR acquisition cannot rely on 1D spectra alone. The following step-by-step methodology establishes a self-validating system where experimental parameters actively prevent artifact generation, and 2D data cross-verifies the 1D assignments.

Step 1: Optimized Sample Preparation

-

Action: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6 containing 0.03% v/v TMS.

-

Causality: The carboxylic acid group causes severe line-broadening in non-polar solvents (like CDCl 3 ) due to hydrogen-bonded dimerization. DMSO- d6 disrupts these dimers, yielding sharp, monomeric signals [3]. Furthermore, its residual water peak (~3.3 ppm) safely avoids the critical benzylic (5.22 ppm) and aromatic (7-8 ppm) regions.

Step 2: Spectrometer Calibration & Shimming

-

Action: Insert into a 400/600 MHz spectrometer. Tune and match the 1 H and 13 C channels. Shim Z1-Z5 gradients until the TMS lock signal line-width at half-height is < 1.0 Hz.

-

Causality: Poor shimming will artificially broaden the peaks, causing the critical 4JHF and 5JHF fine couplings on H-6 to collapse into an unresolved lump, destroying your diagnostic data.

Step 3: 13 C NMR Acquisition with Extended Relaxation

-

Action: Acquire 1024-2048 scans using a 1 H-decoupled pulse sequence (WALTZ-16) with a relaxation delay (D1) of ≥2.0 seconds.

-

Causality: Quaternary carbons (C-1, C-2, C-4, C-5) lack directly attached protons, resulting in drastically longer T1 relaxation times. A standard 1-second D1 will saturate these spins, causing the critical C-F doublets to vanish into the baseline noise.

Step 4: Self-Validation via 2D HMBC

-

Action: Run a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) experiment.

-

Causality (The Validation): The 1D assignments are only hypotheses until proven. In the HMBC, the benzylic protons (-CH 2 -, 5.22 ppm) must show a strong 3JCH cross-peak to C-5 (143.0 ppm). If this cross-peak is absent, the assignment of C-5 is invalid, and the system automatically flags an error in the structural confirmation.

Data Visualization

The logical relationship between sample preparation, acquisition, and self-validation is mapped in the workflow diagram below.

Figure 1: Workflow for NMR acquisition and resonance assignment of fluorinated benzoic acids.

References

Mass Spectrometry Fragmentation Dynamics of 5-(Benzyloxy)-2,4-difluorobenzoic Acid: A Technical Guide

Executive Summary

5-(Benzyloxy)-2,4-difluorobenzoic acid (C₁₄H₁₀F₂O₃, exact mass 264.0598 Da) is a highly functionalized aromatic scaffold frequently utilized in fragment-based drug discovery and agrochemical development. The presence of three distinct functional groups—a carboxylic acid, a benzyloxy ether, and two fluorine atoms—creates a complex but highly predictable mass spectrometric (MS) fragmentation profile. This whitepaper elucidates the mechanistic pathways governing its gas-phase dissociation, providing analytical scientists with the foundational logic required for robust structural elucidation and LC-MS/MS method development.

Physicochemical Profiling & Ionization Strategy

The structural dichotomy of 5-(Benzyloxy)-2,4-difluorobenzoic acid necessitates a dual-polarity approach in Electrospray Ionization (ESI) to capture its full analytical profile:

-

Negative Ion Mode (ESI-): The carboxylic acid moiety (pKa ~ 3.5, lowered by the electron-withdrawing 2,4-difluoro substituents) readily deprotonates to form the [M-H]⁻ ion at m/z 263. ESI- is the preferred mode for trace-level quantification due to the exceptionally high ionization efficiency of fluorinated benzoic acids in aqueous environments [1].

-

Positive Ion Mode (ESI+): Protonation occurs primarily at the ether oxygen or the carbonyl oxygen, yielding the [M+H]⁺ ion at m/z 265. ESI+ is critical for structural confirmation because the benzyloxy group acts as a potent fragmentation trigger under Collision-Induced Dissociation (CID).

Mechanistic Fragmentation Pathways

The Benzylic Ether Cleavage (Tropylium Ion Formation)

In positive ionization mode, the dominant fragmentation event is the heterolytic cleavage of the O-CH₂ bond. The charge is retained on the benzyl fragment, which rapidly rearranges to the highly stable, aromatic tropylium cation (C₇H₇⁺) at m/z 91.

Causality: The immense resonance stabilization of the 6π-electron tropylium system drastically lowers the activation energy for this cleavage, making m/z 91 the base peak in both ESI+ and Electron Ionization (EI) spectra for benzyloxy-substituted aromatics [2]. A secondary neutral loss of the benzyl radical leaves the fluorinated phenolic core at m/z 175 ([M+H-C₇H₆]⁺).

Carboxylic Acid Dissociation (Decarboxylation)

In negative ionization mode, the [M-H]⁻ precursor (m/z 263) undergoes a characteristic neutral loss of carbon dioxide (44 Da) to yield a fluorinated carbanion at m/z 219.

Causality: Decarboxylation is driven by the thermodynamic stability of the resulting aryl anion. The strongly electronegative fluorine atoms at the ortho (C2) and para (C4) positions relative to the original carboxylic acid inductively stabilize the negative charge. This makes the transition highly favorable under low-energy CID conditions, a hallmark behavior of fluorinated benzoic acids [1].

Halogen-Directed Stabilization

The C-F bonds (bond dissociation energy ~485 kJ/mol) are exceptionally strong and rarely cleave under standard CID conditions. Instead, the fluorine atoms act as "spectator directors." They inductively withdraw electron density, strengthening the acidity of the benzoic acid for ESI- detection, while their lone pairs can participate in resonance to stabilize intermediate carbocations during positive mode fragmentation.

Primary MS/MS fragmentation pathways in positive and negative ESI modes.

Step-by-Step Experimental Protocol: LC-MS/MS Workflow

To ensure self-validating and reproducible results, the following protocol outlines the optimal conditions for analyzing 5-(Benzyloxy)-2,4-difluorobenzoic acid.

Phase 1: Sample Preparation

-

Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

-

Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (for ESI+) or 10 mM Ammonium Acetate (for ESI-). Logic: Formic acid promotes protonation for positive mode, while ammonium acetate buffers the pH to ensure consistent deprotonation without suppressing the signal in negative mode.

Phase 2: Chromatographic Separation 3. Column Selection: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) to ensure sharp peak shapes and minimize matrix effects. 4. Mobile Phase:

- Solvent A: Water + 0.1% Formic acid (or 10 mM NH₄OAc for negative mode).

- Solvent B: Acetonitrile + 0.1% Formic acid.

- Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (Data Dependent Acquisition) 6. Source Parameters: Set capillary voltage to +3.5 kV (ESI+) and -3.0 kV (ESI-). Desolvation temperature at 350°C. 7. MS1 Survey Scan: Scan range m/z 50–500. 8. CID Fragmentation: Isolate precursor ions (m/z 265 or 263) using a 1.0 Da isolation window. Apply stepped collision energies (15, 30, and 45 eV) to capture both fragile (benzyloxy cleavage) and robust (decarboxylation) fragmentation events [3].

Step-by-step LC-MS/MS workflow for characterizing fluorinated benzoic acid derivatives.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for Multiple Reaction Monitoring (MRM) method building or exact mass confirmation during high-resolution MS analysis.

| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Structural Assignment | Relative Abundance | Optimal CE (eV) |

| ESI (+) | 265.0671 | 91.0542 | 174.0129 | Tropylium cation [C₇H₇]⁺ | 100% (Base) | 20 |

| ESI (+) | 265.0671 | 247.0565 | 18.0106 | Loss of H₂O[M+H-H₂O]⁺ | 15% | 15 |

| ESI (+) | 265.0671 | 175.0191 | 90.0480 | Loss of C₇H₆ (Phenolic core) | 45% | 25 |

| ESI (-) | 263.0525 | 219.0627 | 43.9898 | Loss of CO₂[M-H-CO₂]⁻ | 100% (Base) | 15 |

| ESI (-) | 263.0525 | 127.0150 | 136.0375 | Loss of CO₂ + Benzyl radical | 20% | 35 |

References

-

Serres-Piole, C., Moradi-Tehrani, N., Lobinski, R., & Preud'homme, H. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.[Link]

-

Zaikin, V. G., & Borisov, R. S. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data | AIP Publishing. [Link]

Electronic effects of fluorine in 5-(benzyloxy)-2,4-difluorobenzoic acid

The Electronic Architecture of 5-(Benzyloxy)-2,4-difluorobenzoic Acid: A Technical Whitepaper on Fluorine-Mediated Physicochemical Modulation

As a Senior Application Scientist specializing in molecular profiling and drug design, I have developed this technical guide to dissect the precise physicochemical alterations induced by fluorine substitution in 5-(benzyloxy)-2,4-difluorobenzoic acid. In the realm of precision-driven drug discovery, fluorinated building blocks act as "chemical magic stones" capable of reshaping the pharmacokinetic fate of lead molecules[1]. This whitepaper elucidates the causality behind fluorine's electronic effects and provides self-validating experimental workflows for characterizing this complex functionalized scaffold.

The molecule 5-(benzyloxy)-2,4-difluorobenzoic acid features a benzoic acid core, a bulky, lipophilic benzyloxy group at the meta (C5) position, and two fluorine atoms strategically placed at the ortho (C2) and para (C4) positions. The physicochemical behavior of this molecule is dictated by the competing electronic effects of the fluorine atoms:

-

Strong Inductive Electron Withdrawal (-I Effect): Fluorine possesses the highest electronegativity on the Pauling scale (3.98)[1]. Through the σ-bond network, the 2,4-difluoro substitution exerts a profound electron-withdrawing effect. The ortho-fluorine (C2) has a dominant -I effect on the carboxylic acid due to its immediate spatial proximity, significantly depleting electron density around the carboxylate center[2].

-

Weak Resonance Donation (+R Effect): Fluorine possesses three lone pairs of electrons that can participate in π-conjugation with the aromatic ring. While this +R effect theoretically increases electron density at the ortho and para positions, halogens are unique in that their strong -I effect almost always overshadows their +R effect.

The net result is a highly electron-deficient aromatic ring. This electronic perturbation fundamentally alters the molecule's ionization state and its susceptibility to enzymatic degradation.

Logical flow of fluorine's electronic effects on physicochemical properties.

pKa Modulation and the Ortho-Effect

The ionization state of a drug candidate dictates its solubility, membrane permeability, and target binding affinity. Fluorine is a powerful tool for modulating the pKa of proximal functional groups[3].

The Causality of pKa Lowering: When the carboxylic acid deprotonates, it forms a carboxylate anion. The intense -I effect of the 2,4-difluoro system pulls electron density away from the carboxylate group, thermodynamically stabilizing the negative charge. Unsubstituted benzoic acid has a pKa of ~4.2. The introduction of a single ortho-fluorine (2-fluorobenzoic acid) increases the acidity, dropping the pKa to ~3.27[2]. The synergistic electron withdrawal from both the 2-fluoro and 4-fluoro positions, combined with the meta-benzyloxy group, further drives the predicted pKa of 5-(benzyloxy)-2,4-difluorobenzoic acid down to approximately 3.06[4]. Consequently, this molecule will be almost entirely ionized at a physiological pH of 7.4.

Metabolic Shielding and Lipophilicity Tuning

Aromatic rings are notorious "soft spots" for Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which typically hydroxylate electron-rich carbons.

The Causality of Metabolic Resistance: The strategic placement of fluorine at C2 and C4 blocks these vulnerable oxidation sites[5]. The carbon-fluorine (C-F) bond is exceptionally robust, with a bond dissociation energy (BDE) of approximately 552 kJ/mol for sp² carbons, compared to ~414 kJ/mol for a standard C-H bond[1]. This high BDE prevents homolytic cleavage by the iron-oxo species in the CYP450 active site[6]. Furthermore, the -I effect depletes the π-electron density of the aromatic ring, making it highly resistant to electrophilic attack. Simultaneously, the bulky benzyloxy group at C5 provides significant lipophilicity (LogP), driving hydrophobic target engagement, while the fluorines fine-tune the overall polarity[3].

Quantitative Data Summary

The following table summarizes the key quantitative metrics driving the physicochemical profile of this scaffold.

| Property / Metric | Value | Causality / Mechanism |

| Benzoic Acid pKa | ~4.20 | Baseline ionization of the unsubstituted core. |

| 2-Fluorobenzoic Acid pKa | ~3.27 | Strong -I effect from the ortho-fluorine stabilizing the anion[2]. |

| 5-(benzyloxy)-2,4-difluorobenzoic acid pKa | ~3.06 | Synergistic -I effect from the 2,4-difluoro substitution[4]. |

| C-H Bond Dissociation Energy | ~414 kJ/mol | Highly susceptible to CYP450-mediated homolytic cleavage. |

| C-F Bond Dissociation Energy (sp²) | ~552 kJ/mol | Prevents oxidative metabolism due to extreme thermodynamic stability[1]. |

| Fluorine Electronegativity | 3.98 (Pauling) | Drives the inductive electron withdrawal across the σ-framework[1]. |

Self-Validating Experimental Methodologies

To empirically validate the electronic effects discussed above, I mandate the following self-validating experimental protocols. Do not rely on single-point measurements; the integrity of the data relies on built-in control mechanisms.

Protocol A: Cosolvent Potentiometric Titration (pKa Determination)

Because the benzyloxy group renders the molecule poorly soluble in pure water, direct aqueous titration will cause precipitation, invalidating the Nernstian equilibrium.

-

Preparation: Prepare a 1 mM solution of 5-(benzyloxy)-2,4-difluorobenzoic acid in three different methanol/water mixtures (e.g., 30%, 40%, and 50% MeOH by volume).

-

Titration: Titrate each solution with standardized 0.1 M KOH under a continuous nitrogen purge at a constant 25°C. Record the pH continuously.

-

Self-Validation (Yasuda-Shedlovsky Extrapolation): Plot the apparent pKa values against the inverse dielectric constant of the respective solvent mixtures. Mathematically extrapolate the linear regression to 0% organic solvent to determine the true aqueous pKa.

-

System Control: Run unsubstituted benzoic acid as a reference standard prior to the assay to validate electrode calibration and system accuracy.

Protocol B: In Vitro CYP450 Microsomal Stability Assay

To prove that the 2,4-difluoro substitution successfully shields the molecule from metabolism, we must isolate CYP450 activity.

-

Incubation: Incubate 1 µM of the compound with human liver microsomes (0.5 mg/mL protein concentration) in 100 mM phosphate buffer (pH 7.4) at 37°C.

-

Initiation: Initiate the catalytic reaction by adding 1 mM NADPH (the required electron donor for CYP450).

-

Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with an internal standard.

-

Self-Validation (Minus-NADPH Control): Run a parallel incubation without NADPH. If degradation occurs in the absence of NADPH, it definitively points to chemical instability or non-CYP mediated hydrolysis (e.g., esterases). A stable minus-NADPH control validates that any depletion observed in the main assay is exclusively due to Phase I oxidative metabolism. Analyze all supernatants via LC-MS/MS.

Self-validating experimental workflow for compound profiling.

References

-

Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

-

Title: The Dark Side of Fluorine | ACS Medicinal Chemistry Letters Source: American Chemical Society URL: [Link]

Sources

- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. 5-(benzyloxy)-2,4-difluorobenzoic acid | 2643367-53-5 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

A Strategic Guide to the In Vitro Toxicological and Safety Assessment of 5-(Benzyloxy)-2,4-difluorobenzoic Acid

Foreword: Charting a Course for Novel Chemical Entities

In the landscape of modern drug discovery and development, the early and comprehensive assessment of a new chemical entity's (NCE) safety profile is not merely a regulatory hurdle but a cornerstone of successful translation from the laboratory to the clinic. This guide provides a detailed framework for the in vitro toxicological and safety evaluation of 5-(Benzyloxy)-2,4-difluorobenzoic acid, a novel molecule with potential therapeutic applications. As no specific toxicity data for this compound is publicly available, this document serves as a proactive, technically-grounded roadmap for researchers, scientists, and drug development professionals. It outlines a strategic battery of assays designed to elucidate potential liabilities, thereby enabling informed, data-driven decisions throughout the development lifecycle. The methodologies described herein are rooted in established regulatory guidelines and industry best practices, ensuring scientific integrity and a clear path toward a comprehensive safety assessment.

Foundational Principles: Understanding the Molecule and its Context

5-(Benzyloxy)-2,4-difluorobenzoic acid is a structurally complex molecule, and its constituent parts—a benzoic acid core, a benzyloxy substituent, and fluorine atoms—each contribute to its potential pharmacological and toxicological profile. Benzoic acid and its derivatives are known to undergo metabolic conjugation, primarily with glycine, to form hippuric acid, which is then excreted.[1][2][3] The presence of fluorine atoms can significantly alter a molecule's metabolic stability, often making it more resistant to metabolism by cytochrome P450 enzymes.[4][5][6][7] However, metabolic defluorination can occur, potentially releasing fluoride ions.[4][5][8] The benzyloxy group may also be a site for metabolic activity. Given these structural features, a thorough in vitro safety evaluation is imperative.

Cytotoxicity Assessment: Establishing a Therapeutic Window

The initial step in evaluating the safety of 5-(Benzyloxy)-2,4-difluorobenzoic acid is to determine its potential to cause direct harm to cells. Cytotoxicity assays are fundamental to establishing a concentration range for subsequent, more specific toxicological studies and for providing an early indication of the therapeutic index.

Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular endpoints. A multi-assay approach provides a more holistic view of the compound's cytotoxic potential.

Recommended Cytotoxicity Assays

| Assay | Principle | Endpoint Measured | Recommended Cell Lines |

| MTT Assay | Enzymatic reduction of a tetrazolium salt by metabolically active cells. | Mitochondrial dehydrogenase activity (an indicator of cell viability). | HepG2 (human liver carcinoma), HEK293 (human embryonic kidney), A549 (human lung carcinoma), Balb/3T3 (mouse fibroblast) |

| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells. | Cell membrane integrity. | HepG2, HEK293, A549, Balb/3T3 |

| Neutral Red Uptake | Uptake of a supravital dye into the lysosomes of viable cells. | Lysosomal membrane integrity. | HepG2, HEK293, A549, Balb/3T3 |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a serial dilution of 5-(Benzyloxy)-2,4-difluorobenzoic acid in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for MTT Cytotoxicity Assay.

Genotoxicity Assessment: Safeguarding Genetic Integrity

Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA have the potential to be carcinogenic or cause inherited diseases. A standard battery of in vitro genotoxicity tests is required by regulatory agencies to assess different aspects of genetic damage.[9]

The Role of Metabolic Activation (S9 Fraction)

Many compounds are not genotoxic themselves but can be metabolized into reactive intermediates that damage DNA.[10][11][12][13] Therefore, genotoxicity assays should be conducted both with and without an exogenous metabolic activation system, typically a liver S9 fraction from Aroclor-1254 or phenobarbital/β-naphthoflavone-induced rats.[10][11][12] Human liver S9 can also be considered for follow-up studies to investigate species-specific metabolic differences.[10]

A Trio of Genotoxicity Assays

A comprehensive in vitro genotoxicity assessment should include a test for gene mutations in bacteria, and two tests in mammalian cells for chromosomal damage.

| Assay | Principle | Endpoint Measured | Test System |

| Bacterial Reverse Mutation Assay (Ames Test) | Detects mutations that restore the ability of histidine- or tryptophan-auxotrophic bacteria to synthesize the required amino acid.[14][15][16][17][18] | Gene mutations (point mutations and frameshifts). | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA). |

| In Vitro Micronucleus Assay | Detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that lag behind during cell division.[9][19][20] | Clastogenicity (chromosome breakage) and aneugenicity (chromosome loss). | Human peripheral blood lymphocytes (HPBL), Chinese Hamster Ovary (CHO) cells, or TK6 cells.[9][19][20] |

| In Vitro Chromosomal Aberration Assay | Microscopically evaluates structural changes in chromosomes from metaphase-arrested cells.[9][21][22][23] | Structural chromosomal aberrations (e.g., breaks, gaps, exchanges). | HPBL, CHO cells, or Chinese Hamster Lung (CHL) cells.[21][23] |

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture and Treatment: Culture CHO cells and expose them to at least three concentrations of 5-(Benzyloxy)-2,4-difluorobenzoic acid for a short duration (3-6 hours) in the presence and absence of S9 mix, and for a longer duration (1.5-2 normal cell cycles) in the absence of S9.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent DNA stain).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Cytotoxicity Assessment: Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cell proliferation and cytotoxicity.

-

Data Analysis: Statistically analyze the frequency of micronucleated cells at each concentration compared to the vehicle control.

Caption: A comprehensive genotoxicity testing battery.

In Vitro Safety Pharmacology: Predicting Adverse Drug Reactions

In vitro safety pharmacology studies are designed to identify undesirable pharmacological effects of a compound on major physiological systems. Early assessment of off-target activities can prevent late-stage drug development failures.[24][25][26]

Cardiac Safety: The hERG Assay and Beyond

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[27][28] The in vitro hERG assay is a regulatory requirement to assess this risk.[27] However, a more comprehensive assessment of proarrhythmic risk is now recommended, which includes evaluating the effects on other key cardiac ion channels as part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[19][27][29][30][31]

| Assay | Principle | Endpoint Measured | Test System |

| hERG Patch-Clamp Assay | Electrophysiological measurement of potassium current through the hERG channel. | Inhibition of the hERG current (IC₅₀). | HEK293 cells stably expressing the hERG channel. |

| CiPA Panel | Patch-clamp assays for multiple cardiac ion channels. | Effects on IKr (hERG), IKs, ICaL, INa-peak, INa-late, Ito, and IK1.[27][30] | Recombinant cell lines expressing individual cardiac ion channels. |

Broader Off-Target Liability Screening

To identify other potential adverse drug reactions, 5-(Benzyloxy)-2,4-difluorobenzoic acid should be screened against a panel of receptors, enzymes, and transporters known to be associated with safety liabilities.[17][18][23][24][25][28][32]

Recommended Safety Panel Targets:

-

GPCRs: Adrenergic, dopaminergic, serotonergic, muscarinic, and opioid receptors.

-

Ion Channels: In addition to the cardiac panel, other key ion channels.

-

Transporters: Monoamine transporters (SERT, DAT, NET).

-

Enzymes: Cyclooxygenases (COX-1, COX-2), phosphodiesterases (PDEs).

Experimental Protocol: hERG Manual Patch-Clamp Assay

-

Cell Preparation: Use HEK293 cells stably expressing the hERG channel.

-

Electrophysiological Recording: Establish a whole-cell patch-clamp configuration.

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

-

Compound Application: Perfuse the cells with increasing concentrations of 5-(Benzyloxy)-2,4-difluorobenzoic acid.

-

Data Acquisition: Record the hERG current at each concentration until a steady-state effect is observed.

-

Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC₅₀ value.

Caption: Integrated in vitro safety pharmacology screening.

Conclusion and Future Directions

The in vitro toxicology and safety assessment of 5-(Benzyloxy)-2,4-difluorobenzoic acid, as outlined in this guide, provides a robust and scientifically rigorous framework for its early-stage evaluation. By systematically investigating its potential for cytotoxicity, genotoxicity, and off-target pharmacological effects, researchers can build a comprehensive safety profile. The data generated from these studies will be instrumental in identifying potential liabilities, guiding lead optimization efforts, and ultimately, supporting the decision to advance this novel chemical entity into further preclinical and clinical development. A proactive and thorough in vitro safety assessment is a critical investment in the future success and safety of any potential therapeutic agent.

References

-

The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. (2016). PubMed. [Link]

-

Proarrhythmic risk assessment using conventional and new in vitro assays. (2017). PubMed. [Link]

-

New CiPA cardiac ion channel cell lines and assays for in vitro proarrhythmia risk assessment. Metrion Biosciences. [Link]

-

Cardiovascular safety pharmacology: beyond arrhythmic risk assessment. (2023). PMC - NIH. [Link]

-

In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

-

Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. (2025). IPHASE Biosciences. [Link]

-

The Comprehensive In Vitro Proarrhythmia Assay (CiPA) Guide: A New Approach to Cardiac Risk Assessment. Charles River Laboratories. [Link]

-

In Vitro Safety Pharmacology & Off-Target Screening Services. Reaction Biology. [Link]

-

Detection of in vitro genotoxicity of pro-mutagens using the comet assay under human and rat liver S9 fractions. (2018). MedCrave online. [Link]

-

Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI. [Link]

-

In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

-

Standardized cell sources and recommendations for good cell culture practices in genotoxicity testing. (2016). PubMed. [Link]

-

S9 fraction. Wikipedia. [Link]

-

In silico off-target profiling for enhanced drug safety assessment. (2024). PMC - NIH. [Link]

-

In vitro skin absorption and metabolism of benzoic acid, p-aminobenzoic acid, and benzocaine in the hairless guinea pig. (1983). PubMed. [Link]

-

What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. [Link]

-

METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

-

Use of cell lines for genotoxicity in the world (2011). The numbers.... ResearchGate. [Link]

-

Highlight report: Cell type selection for toxicity testing. (2018). PMC. [Link]

-

In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. [Link]

-

Best Practices for Selecting a Top-Quality Cell Line. (2019). BioPharm International. [Link]

-

The in vitro hepatic microsomal metabolism of benzoic acid benzylidenehydrazide. (1993). PubMed. [Link]

-

Cell-based Assays - Cytotoxicity. PharmaLegacy. [Link]

-

Pharmacology Safety Panel. ChemPartner. [Link]

-

Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

-

Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. (2025). ACS Publications. [Link]

-

Off-Target Effects Analysis. Creative Diagnostics. [Link]

-

The Dark Side of Fluorine. (2019). PMC - NIH. [Link]

-

The role of fluorine in drug design and metabolic stability. Taylor & Francis Online. [Link]

-

In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder. (1987). PubMed. [Link]

-

Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (2017). PMC. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PMC. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). ACS Publications. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. [Link]

-

Metabolite profile of benzoic acid biotransformation with hippuric acid.... (2019). ResearchGate. [Link]

Sources

- 1. In vitro skin absorption and metabolism of benzoic acid, p-aminobenzoic acid, and benzocaine in the hairless guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. annualreviews.org [annualreviews.org]

- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iphasebiosci.com [iphasebiosci.com]

- 12. Detection of in vitro genotoxicity of pro-mutagens using the comet assay under human and rat liver S9 fractions - MedCrave online [medcraveonline.com]

- 13. S9 fraction - Wikipedia [en.wikipedia.org]

- 14. atcc.org [atcc.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacology Safety Panel [chempartner.com]

- 18. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 19. Proarrhythmic risk assessment using conventional and new in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

- 21. researchgate.net [researchgate.net]

- 22. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 23. wuxibiology.com [wuxibiology.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. criver.com [criver.com]

- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 29. In vitro proarrhythmia risk assessment [metrionbiosciences.com]

- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 31. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 32. pharmaron.com [pharmaron.com]

Synthesis protocol for 5-(Benzyloxy)-2,4-difluorobenzoic acid from 2,4-difluorobenzoic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Overview and Reaction Design

Fluorinated aromatic building blocks are highly privileged motifs in medicinal chemistry, frequently utilized to modulate pKa, enhance metabolic stability, and improve lipophilicity. The target compound, 5-(benzyloxy)-2,4-difluorobenzoic acid , is a critical intermediate for synthesizing advanced functionalized fluoroaromatics, including modified quinolone antibiotics and helical foldamers[1][2].

Direct electrophilic functionalization of 2,4-difluorobenzoic acid at the 5-position is the most atom-economical approach. This protocol outlines a robust, self-validating four-step synthetic sequence: Nitration → Reduction → Diazotization/Hydrolysis → Exhaustive Benzylation/Saponification .

Mechanistic Causality: Why this specific route?

-

Regioselective Nitration: The starting material, 2,4-difluorobenzoic acid, possesses two distinct directing groups. The carboxyl group is meta-directing (deactivating positions 3 and 5). However, the highly electronegative fluorine atoms act as ortho/para directors via resonance donation. Position 5 is sterically favored over position 3 (which is flanked by two fluorines or a fluorine and a carboxyl group). Consequently, nitration occurs exclusively at C5[2].

-

Exhaustive Alkylation Strategy: In Step 4, direct mono-benzylation of the phenol in the presence of the carboxylic acid often yields an intractable mixture of ether-acids, phenol-esters, and ether-esters. To circumvent this, we employ an exhaustive benzylation strategy using excess Benzyl Bromide (BnBr) and K₂CO₃ to drive the intermediate fully to the benzyl ester of the benzyl ether. A subsequent mild saponification with LiOH selectively cleaves the highly electrophilic difluoro-substituted ester, leaving the benzyl ether intact.

Synthetic Workflow

Figure 1: Four-step synthetic workflow from 2,4-difluorobenzoic acid to the target benzyloxy derivative.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Nitro-2,4-difluorobenzoic acid

Electrophilic aromatic nitration utilizing in situ generated nitronium ions.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and an ice bath. Add concentrated sulfuric acid (H₂SO₄, 100 mL).

-

Addition: Slowly dissolve 2,4-difluorobenzoic acid (31.6 g, 200 mmol) in the stirring H₂SO₄. Maintain the internal temperature below 5 °C.

-

Nitration: Portionwise, add Potassium Nitrate (KNO₃, 22.2 g, 220 mmol, 1.1 eq) over 30 minutes to prevent thermal runaway[2].

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 24 hours.

-

Workup: Carefully pour the viscous reaction mixture into 800 mL of crushed ice with vigorous stirring. Allow it to stand for 2 hours to fully precipitate.

-

Isolation: Filter the resulting white/pale-yellow solid through a Buchner funnel, wash thoroughly with ice-cold water (3 × 100 mL) until the filtrate is pH > 4, and dry under a vacuum over P₂O₅.

-

Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the starting material. ¹H NMR (DMSO-d₆) will display a characteristic downfield shift of the C6 proton to ~8.60 ppm (dd)[2].

Step 2: Synthesis of 5-Amino-2,4-difluorobenzoic acid

Catalytic hydrogenation of the nitro moiety.

-

Setup: In a 500 mL hydrogenation flask, dissolve 5-nitro-2,4-difluorobenzoic acid (20.3 g, 100 mmol) in anhydrous Methanol (200 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 2.0 g) under a steady stream of Argon to prevent auto-ignition of the catalyst[1].

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain an H₂ atmosphere using a double-layered balloon (or a Parr shaker at 40 bar for faster conversion)[1]. Stir vigorously at room temperature for 12 hours.

-

Workup: Purge the flask with Argon. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (50 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product as an off-white solid.

-

Self-Validation Checkpoint: Complete disappearance of the yellow tint typical of nitroaromatics. ¹H NMR will reveal a broad singlet at ~5.2 ppm corresponding to the newly formed -NH₂ group.

Step 3: Synthesis of 5-Hydroxy-2,4-difluorobenzoic acid

Diazotization followed by thermal hydrolysis (Sandmeyer-type phenol synthesis).

-

Diazotization: Suspend 5-amino-2,4-difluorobenzoic acid (17.3 g, 100 mmol) in 10% aqueous H₂SO₄ (150 mL). Cool the suspension to 0 °C in an ice-salt bath.

-

Nitrite Addition: Dropwise, add a pre-cooled solution of Sodium Nitrite (NaNO₂, 7.6 g, 110 mmol) in water (30 mL). Keep the internal temperature strictly below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Hydrolysis: In a separate 1 L flask, heat 10% aqueous H₂SO₄ (200 mL) to a rolling boil (100 °C). Using an addition funnel, slowly drip the cold diazonium solution into the boiling acid over 45 minutes. Caution: Vigorous evolution of N₂ gas will occur.

-

Workup: Stir at 100 °C for an additional 30 minutes, then cool to room temperature. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from Toluene/Heptane.

-

Self-Validation Checkpoint: LC-MS should confirm the mass [M-H]⁻ = 173.0.

Step 4: Synthesis of 5-(Benzyloxy)-2,4-difluorobenzoic acid

Exhaustive benzylation followed by selective ester saponification.

-

Exhaustive Benzylation: Dissolve 5-hydroxy-2,4-difluorobenzoic acid (17.4 g, 100 mmol) in anhydrous DMF (150 mL). Add Potassium Carbonate (K₂CO₃, 41.4 g, 300 mmol, 3.0 eq) and Benzyl Bromide (BnBr, 42.7 g, 250 mmol, 2.5 eq). Stir the suspension at 60 °C for 4 hours.

-

Intermediate Workup: Cool to room temperature, quench with water (300 mL), and extract with Ethyl Acetate (3 × 150 mL). Wash the organics with water (3 × 100 mL) to remove DMF, dry, and concentrate to yield crude benzyl 5-(benzyloxy)-2,4-difluorobenzoate.

-

Saponification: Dissolve the crude intermediate in a mixture of THF (150 mL) and Water (50 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 12.6 g, 300 mmol). Stir vigorously at room temperature for 4 hours.

-

Final Isolation: Evaporate the THF under reduced pressure. Dilute the remaining aqueous phase with water (100 mL) and wash with Diethyl Ether (100 mL) to remove benzyl alcohol byproducts. Acidify the aqueous layer to pH 2 using 2M HCl.

-

Collection: Extract the precipitated product into Ethyl Acetate (2 × 150 mL), dry over Na₂SO₄, concentrate, and triturate with cold hexane to yield the pure target compound.

-

Self-Validation Checkpoint: ¹H NMR (CDCl₃) will show a distinct singlet at ~5.20 ppm (2H, -OCH₂Ph) and a multiplet at 7.30–7.50 ppm (5H, Phenyl ring). The ester -OCH₂Ph signal (typically ~5.4 ppm) must be absent.

Quantitative Data Summary

The table below summarizes the expected reaction metrics and key analytical markers for process tracking.

| Step | Intermediate / Product | Reagents & Conditions | Reaction Time | Expected Yield | Key Analytical Marker (¹H NMR) |

| 1 | 5-Nitro-2,4-difluorobenzoic acid | KNO₃, conc. H₂SO₄, 0 °C → RT | 24 h | 70 – 85% | ~8.60 ppm (dd, 1H, Ar-H C6) |

| 2 | 5-Amino-2,4-difluorobenzoic acid | H₂ (1 atm), 10% Pd/C, MeOH, RT | 12 h | > 95% | ~5.20 ppm (br s, 2H, -NH₂) |

| 3 | 5-Hydroxy-2,4-difluorobenzoic acid | NaNO₂, H₂SO₄, H₂O, 0 °C → 100 °C | 2 h | 65 – 75% | ~10.10 ppm (br s, 1H, -OH) |

| 4 | 5-(Benzyloxy)-2,4-difluorobenzoic acid | 1. BnBr, K₂CO₃; 2. LiOH·H₂O, RT | 8 h | 75 – 80% | ~5.20 ppm (s, 2H, -OCH₂Ph) |

References

- A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl)

- Fluorinated Aromatic Amide Helices: Synthesis and Modeling of Helical Handedness Macromolecules - ACS Public

- An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid ResearchGate / Journal of Chemical Research (2015)

Sources

Application Note: Selective Deprotection of Benzyloxy Group in 5-(Benzyloxy)-2,4-difluorobenzoic Acid

Executive Summary

The synthesis of advanced fluorinated pharmaceuticals frequently utilizes 5-(Benzyloxy)-2,4-difluorobenzoic acid as a core building block. A critical transformation in these synthetic sequences is the unmasking of the benzyl ether (-OBn) to reveal the free phenol, yielding 5-hydroxy-2,4-difluorobenzoic acid. While catalytic hydrogenolysis is the industry standard for benzyl ether deprotection[1], the presence of two highly electronegative fluorine atoms on an electron-deficient aromatic ring introduces a severe risk of competitive hydrodefluorination[2].

This application note provides a comprehensive guide to achieving chemoselective deprotection without compromising the structural integrity of the 2,4-difluoroaromatic core. We detail the mechanistic causality behind hydrodefluorination and present two field-proven, self-validating protocols: Catalyst Poisoning via Pd/C(en) and Lewis Acid Cleavage via BBr₃ .

Mechanistic Insights: The Hydrodefluorination Challenge

The primary challenge in deprotecting 5-(Benzyloxy)-2,4-difluorobenzoic acid lies in the lability of the C-F bonds under reductive conditions. Fluorine is highly electronegative, and when positioned on an aromatic ring bearing an electron-withdrawing carboxylic acid, the C-F bond becomes highly susceptible to oxidative addition by Palladium(0) species. Standard Pd/C hydrogenolysis often results in the undesired loss of one or both fluorine atoms, leading to complex mixtures of defluorinated byproducts[2].

To circumvent this, researchers must employ orthogonal strategies that alter the reaction mechanism:

-

Modified Reductive Cleavage (Pd/C-ethylenediamine): By doping standard Pd/C with ethylenediamine (en), the amine ligands chelate the palladium surface. This increases the electron density of the catalyst and provides steric bulk. The "poisoned" catalyst loses its ability to undergo oxidative addition into the strong C-F bond but retains sufficient activity to catalyze the hydrogenolysis of the benzylic C-O bond[3].

-

Non-Reductive Lewis Acid Cleavage (BBr₃): Boron tribromide (BBr₃) completely avoids the reductive paradigm. As a strong Lewis acid, BBr₃ coordinates to the ether oxygen, weakening the benzylic C-O bond. A subsequent nucleophilic attack by the bromide ion at the benzylic carbon yields benzyl bromide and a boron phenoxide intermediate, which hydrolyzes to the target phenol upon aqueous workup[4].

Decision Matrix & Mechanistic Workflow

Mechanistic pathways for OBn deprotection in fluoroaromatics.

Comparative Data Analysis

Selecting the appropriate protocol depends on scale, available equipment, and the presence of other functional groups. The table below summarizes the expected outcomes of the three primary approaches.

| Deprotection Method | Reagents & Conditions | Defluorination Risk | Typical Yield | Scalability | Key Advantage |

| Standard Hydrogenolysis | 10% Pd/C, H₂, MeOH, 25 °C | High (>40%) | < 50% | Low | None for this substrate |

| Poisoned Hydrogenolysis | 5% Pd/C(en), H₂, MeOH, 25 °C | None (<1%) | > 90% | High | Mild, green, easy workup |

| Lewis Acid Cleavage | BBr₃ (2.5 eq), CH₂Cl₂, -78 °C | None (0%) | > 85% | Medium | Orthogonal to reducible groups |

Self-Validating Experimental Protocols

Protocol A: Chemoselective Hydrogenolysis using Pd/C(en) Complex

This protocol leverages the Pd/C-ethylenediamine complex to prevent hydrodefluorination[3].

Reagents:

-

5-(Benzyloxy)-2,4-difluorobenzoic acid (1.0 eq)

-

5% Pd/C(en) catalyst (10 wt% relative to substrate)

-

Methanol (HPLC grade)

-

Hydrogen gas (Balloon)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Benzyloxy)-2,4-difluorobenzoic acid in Methanol (0.1 M concentration).

-

Catalyst Addition: Carefully add the 5% Pd/C(en) catalyst to the solution. Expert Insight: Always add the catalyst to the solvent under an inert atmosphere (Argon/N₂) to prevent solvent ignition.

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Hydrogen gas using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

-

Reaction: Stir the suspension vigorously at room temperature (25 °C) under a positive pressure of H₂ for 4-6 hours.

-

In-Process Validation: Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material mass is fully consumed.

-

Workup: Flush the flask with Argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to afford 5-hydroxy-2,4-difluorobenzoic acid.

Protocol B: Non-Reductive Lewis Acid Cleavage using BBr₃

This method is ideal if the molecule contains other reducible functional groups (e.g., alkenes, alkynes, or nitro groups) that would not survive Protocol A[4].

Reagents:

-

5-(Benzyloxy)-2,4-difluorobenzoic acid (1.0 eq)

-

Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (2.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology:

-

Setup: Dissolve the substrate in anhydrous CH₂Cl₂ (0.05 M) in a flame-dried flask under an Argon atmosphere.

-

Cooling: Submerge the flask in a dry ice/acetone bath to cool the solution to -78 °C.

-

Addition: Add the 1.0 M BBr₃ solution dropwise via syringe over 15 minutes. Expert Insight: 2.5 equivalents are strictly required. The free carboxylic acid group will rapidly consume 1 equivalent of BBr₃ to form a boron carboxylate complex; the remaining equivalents are needed to coordinate the ether oxygen and drive the cleavage.

-

Reaction: Allow the reaction mixture to stir and gradually warm to room temperature over 3 hours.

-

Quenching (Critical Step): Re-cool the flask to 0 °C using an ice bath. Carefully and slowly quench the excess BBr₃ by the dropwise addition of Methanol until fuming ceases, followed by water. Caution: Highly exothermic reaction generating HBr gas.

-

Extraction: Dilute with Ethyl Acetate. Separate the organic layer, and wash the aqueous layer twice with Ethyl Acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Validation Standards

To ensure the integrity of the E-E-A-T self-validating system, the isolated product must be subjected to the following analytical checks:

-

¹H NMR (400 MHz, DMSO-d₆): Confirm the complete disappearance of the benzylic -CH₂- singlet (typically around δ 5.1 ppm) and the five aromatic protons of the benzyl group (δ 7.3–7.5 ppm). A new broad singlet corresponding to the phenolic -OH should appear (often > 10.0 ppm, exchanging with D₂O).

-

¹⁹F NMR (376 MHz, DMSO-d₆): Crucial for validating the absence of hydrodefluorination. The spectrum must display exactly two distinct fluorine signals (typically multiplets due to F-F and H-F coupling). The loss of a signal or the appearance of new fluorine environments indicates defluorination side-reactions.

-

LC-MS (ESI-): Confirm the molecular ion [M-H]⁻ corresponding to the exact mass of 5-hydroxy-2,4-difluorobenzoic acid (m/z 173.0).

References

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at:[Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. Available at: [Link]

-

Development of a Hypoxia-selective Near-infrared Fluorescent Probe. National Institute of Informatics (NII). Available at:[Link]

- HYDROXYBENZAMIDE DERIVATIVES AND THEIR USE AS INHIBITORS OF HSP90 (EP 2332909 B1). European Patent Office.

Sources

Incorporating 5-(Benzyloxy)-2,4-difluorobenzoic acid into peptide synthesis

Application Note: Incorporation and Late-Stage Functionalization of 5-(Benzyloxy)-2,4-difluorobenzoic Acid in Solid-Phase Peptide Synthesis

Strategic Rationale & Mechanistic Overview

The incorporation of non-natural aromatic motifs at the N-terminus of synthetic peptides is a proven strategy for enhancing pharmacokinetic properties and target affinity[1]. Among these, 5-(Benzyloxy)-2,4-difluorobenzoic acid represents a highly versatile, bifunctional capping building block.

The strategic advantages of this specific moiety are three-fold:

-

Metabolic Shielding via Fluorination: The 2,4-difluoro substitution pattern strongly withdraws electron density from the resulting amide bond, lowering its pKa and significantly increasing resistance to exopeptidase degradation. Furthermore, the fluorine atoms can engage in multipolar interactions with target protein binding pockets.

-

Lipophilic Engagement: The bulky 5-benzyloxy ether acts as a hydrophobic pharmacophore, capable of occupying deep lipophilic pockets or mimicking biphenyl-like structures.

-

Orthogonal Deprotection for Divergent SAR: The benzyl ether is completely stable to standard Fmoc Solid-Phase Peptide Synthesis (SPPS) cleavage conditions (e.g., 95% Trifluoroacetic acid)[2]. This orthogonality allows researchers to isolate the lipophilic benzyloxy-peptide, evaluate its bioactivity, and subsequently subject it to catalytic hydrogenation to reveal a 5-hydroxy-2,4-difluorobenzamide. This unmasked phenol can serve as a potent hydrogen bond donor/acceptor, enabling the generation of two distinct structural analogs from a single synthetic sequence[3].

Chemical Profile

| Property | Value / Description |

| Chemical Name | 5-(Benzyloxy)-2,4-difluorobenzoic acid |

| Molecular Formula | C₁₄H₁₀F₂O₃ |

| Molecular Weight | 264.23 g/mol |

| Role in SPPS | N-terminal capping agent; Precursor for phenolic H-bond donors |

| Cleavage Stability | Stable to TFA, TIS, EDT, and standard carbocation scavengers |

| Deprotection Method | Catalytic hydrogenolysis (H₂, Pd/C) or strong Lewis acids (BCl₃) |

Experimental Workflow

Fig 1: SPPS workflow for incorporating and orthogonally deprotecting 5-(Benzyloxy)-2,4-difluorobenzoic acid.

Step-by-Step Methodologies

Protocol A: N-Terminal Capping via SPPS

Causality Check: The ortho-fluorine atom (at position 2) creates a significant steric shield around the carbonyl carbon, while the electron-withdrawing nature of the difluorophenyl ring makes the carboxylate less nucleophilic during the initial activation step. Standard carbodiimide coupling (DIC/HOBt) often results in incomplete capping. To overcome this, the highly reactive uronium salt HATU is required. HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is small and electrophilic enough to drive the aminolysis to completion[4].

-

Resin Preparation: Transfer the fully synthesized, side-chain protected Fmoc-peptide-resin (0.1 mmol scale) to a fritted reaction vessel.

-

Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 × 5 min). Wash extensively with DMF (5 × 1 min) and DCM (3 × 1 min).

-

Activation: In a separate vial, dissolve 5-(Benzyloxy)-2,4-difluorobenzoic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.6 mmol, 6 eq). Stir for 3 minutes to allow the active ester to form.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

-

Validation: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min). Perform a Kaiser (Ninhydrin) test. A clear/yellow bead indicates successful, quantitative capping. If beads are blue, repeat steps 3-4.

Protocol B: Cleavage and Global Deprotection

Causality Check: Benzyl ethers on phenolic rings are highly robust against standard carbocation-scavenging cleavage cocktails. This allows the global deprotection of standard side chains (e.g., t-Butyl, Trt, Pbf) without premature loss of the benzyloxy group[2].

-

Cleavage Cocktail: Prepare a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% LC-MS grade H₂O.

-

Reaction: Add 3 mL of the cocktail to the dried resin. Agitate gently for 2 to 3 hours at room temperature.

-

Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Incubate at -20°C for 30 minutes to ensure complete precipitation.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh cold ether, and dry under a gentle stream of nitrogen.

-